9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
Overview
Description
9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization and functionalization steps to introduce the methoxy groups and the acridine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acridine core can be reduced to form dihydroacridine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the acridine core can produce dihydroacridine compounds.
Scientific Research Applications
9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes such as topoisomerases. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with specific receptors or ion channels in the nervous system, contributing to its potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
9-phenylacridine: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.
6,7,8-trimethoxy-3,4-dihydroacridin-1(2H)-one: Similar structure but without the fluorophenyl group, leading to variations in reactivity and applications.
4-fluoro-9-phenylacridine: Contains the fluorophenyl group but lacks the methoxy groups, affecting its overall properties.
Uniqueness
The presence of both the fluorophenyl and methoxy groups in 9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
9-(4-fluorophenyl)-6,7,8-trimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-24(2)11-16-20(17(27)12-24)19(13-6-8-14(25)9-7-13)21-15(26-16)10-18(28-3)22(29-4)23(21)30-5/h6-10,19,26H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRODINTUXLTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(C(=C(C=C3N2)OC)OC)OC)C4=CC=C(C=C4)F)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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